(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a tetrahydropyran ring fused to a pyrazole ring, with a boronic acid functional group attached to the pyrazole. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving appropriate precursors.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Photochromic compounds with two main isomers capable of inter-switching with UV or visible light.
2H-Pyrans: Compounds with a pyran ring structure, often used in the synthesis of various organic molecules.
1,3,5-Trisubstituted-1H-Pyrazoles: Compounds with a pyrazole ring substituted at three positions, used in various chemical and pharmaceutical applications.
Uniqueness
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the combination of its tetrahydropyran and pyrazole rings, along with the boronic acid functional group. This unique structure imparts specific reactivity and properties that make it valuable in various fields of research and industry.
Properties
IUPAC Name |
[1-(oxan-4-yl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8,12-13H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNHCWTWYXXJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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